molecular formula C11H10N2O2S2 B2712706 Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate CAS No. 338978-70-4

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate

Cat. No.: B2712706
CAS No.: 338978-70-4
M. Wt: 266.33
InChI Key: LUOWYNSRDKTBKK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate is an organic compound with the molecular formula C11H11N2O2S2. This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole ring is then reacted with a halogenated benzene derivative to form the thioether linkage. This step often requires the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: HNO3, Br2

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can be leveraged to enhance the efficacy of active ingredients.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzoate
  • Methyl 2-[(4-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzenecarboxylate

Uniqueness

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate is unique due to the specific positioning of the thiadiazole ring and the methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 2-(4-methylthiadiazol-5-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7-11(17-13-12-7)16-9-6-4-3-5-8(9)10(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOWYNSRDKTBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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